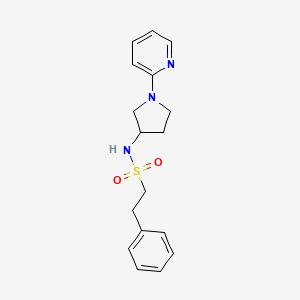

2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

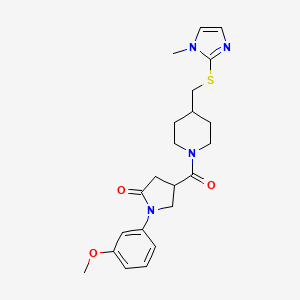

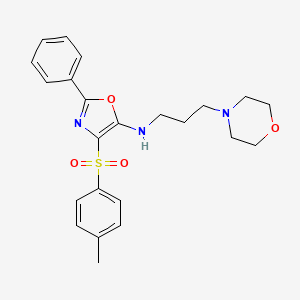

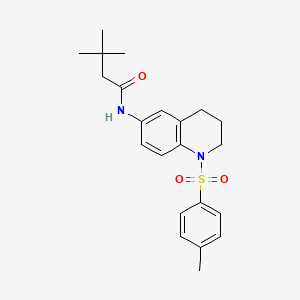

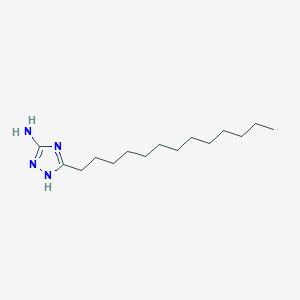

The compound “2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide” is a complex organic molecule that contains several functional groups. It includes a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyridin-2-yl group (a 6-membered ring with 5 carbon atoms and 1 nitrogen atom), a pyrrolidin-3-yl group (a 5-membered ring with 4 carbon atoms and 1 nitrogen atom), and an ethanesulfonamide group (a sulfur atom bonded to two oxygen atoms and an amine group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridin-2-yl and pyrrolidin-3-yl groups could potentially allow for the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group in the ethanesulfonamide part of the molecule could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amine and sulfonamide groups could enhance its solubility in water .Scientific Research Applications

Oxidation of Pyridin-2-yl-methanes

This compound can be used in the oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with water by copper catalysis . This process involves the synthesis of aromatic ketones, which are important pharmaceutical intermediates .

Synthesis of N-(pyridin-2-yl)amides

“2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . This process involves the formation of amides in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

This compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process involves a one-pot tandem cyclization/bromination when only TBHP is added .

Herbicidal Activity

“2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide” can be used in the design and synthesis of substituted 3-(pyridin-2-yl)phenylamino derivatives, which have herbicidal activity .

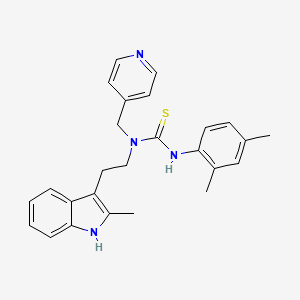

Inhibition of Osteosarcoma Cell Proliferation

This compound can be used in the design and synthesis of novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives, which act as potent inhibitors for the proliferation of osteosarcoma cells in vitro and in vivo .

AMPA Receptor Antagonist

“2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide” can be used in the discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel, 6), a novel, noncompetitive AMPA receptor antagonist .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-23(22,13-10-15-6-2-1-3-7-15)19-16-9-12-20(14-16)17-8-4-5-11-18-17/h1-8,11,16,19H,9-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZOUVCRCVNGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)

![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)

![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)

![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)

![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)